molecular formula C11H8FNO4S B2581973 4-(4-Fluorosulfonyloxyphenoxy)pyridine CAS No. 2411262-54-7

4-(4-Fluorosulfonyloxyphenoxy)pyridine

Cat. No.: B2581973
CAS No.: 2411262-54-7
M. Wt: 269.25
InChI Key: HZRRGELJMBGTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorosulfonyloxyphenoxy)pyridine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties. The presence of fluorine can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorosulfonyloxyphenoxy)pyridine typically involves the introduction of a fluorosulfonyloxy group to a phenoxy-pyridine scaffold. One common method includes the reaction of 4-hydroxyphenoxy pyridine with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride.

Industrial Production Methods

Industrial production of fluorinated pyridine derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorosulfonyloxyphenoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyloxy group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenoxy pyridines with various functional groups.

    Oxidation: Sulfonyl derivatives are the major products.

    Reduction: Hydroxyphenoxy pyridine derivatives are formed.

Scientific Research Applications

4-(4-Fluorosulfonyloxyphenoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenoxy pyridine
  • 4-Hydroxyphenoxy pyridine
  • 4-Sulfonyloxyphenoxy pyridine

Uniqueness

4-(4-Fluorosulfonyloxyphenoxy)pyridine is unique due to the presence of both fluorine and sulfonyloxy groups. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-fluorosulfonyloxyphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4S/c12-18(14,15)17-11-3-1-9(2-4-11)16-10-5-7-13-8-6-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRRGELJMBGTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=NC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.